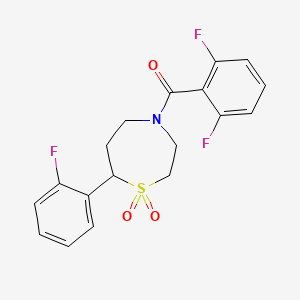

(2,6-Difluorophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

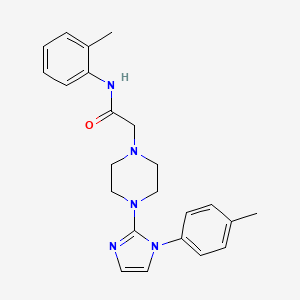

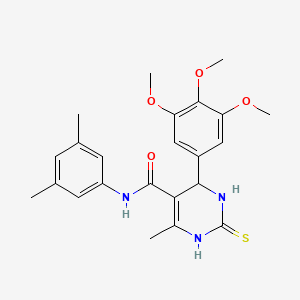

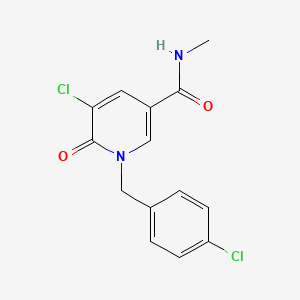

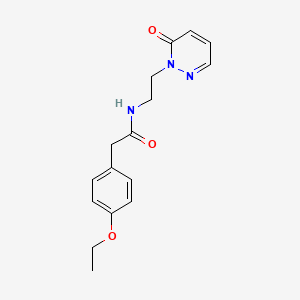

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The presence of the carbonyl group and the aromatic rings would likely contribute to the overall stability of the molecule. The fluorine atoms would be expected to pull electron density towards themselves due to their high electronegativity, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present and their arrangement in the molecule. The carbonyl group is often involved in reactions such as nucleophilic addition or condensation. The aromatic rings might undergo electrophilic aromatic substitution, especially at positions activated by the fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of fluorine atoms might increase its stability and affect its polarity. The carbonyl group could allow for hydrogen bonding .Scientific Research Applications

Synthesis and Structural Analysis

Fluorinated Compound Synthesis : The synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones involves sequential nucleophilic aromatic substitution reactions, leveraging fluorinated precursors for their photostability and improved spectroscopic properties. This method yields a variety of novel fluorinated fluorophores with potential applications in material science and pharmaceuticals due to their high fluorescence and tunable spectra (Woydziak, Fu, & Peterson, 2012).

Antimycobacterial Agents : Aryloxyphenyl cyclopropyl methanones have been synthesized and shown to possess significant anti-tubercular activities against M. tuberculosis H37Rv, highlighting their potential as new therapeutic agents. This synthesis demonstrates the application of (2,6-Difluorophenyl) compounds in developing treatments for infectious diseases (Dwivedi et al., 2005).

Crystal and DFT Studies : The crystal structures of certain fluorophenyl compounds have been determined, providing insights into their molecular configurations. Density functional theory (DFT) calculations help understand their electronic structures and physicochemical properties, which are crucial for designing molecules with desired characteristics (Huang et al., 2021).

Material Science and Pharmaceuticals

Polymer Applications : A difluoro aromatic ketone monomer was developed to prepare poly(arylene ether sulfone)s with pendant benzyl quaternary ammonium groups. These materials demonstrate significant hydroxide conductivity and alkaline stability, making them suitable for use in fuel cells and other applications requiring durable polymeric materials (Shi et al., 2017).

Antibacterial and Antifungal Activities : The synthesis of fluorine-containing pyrazoles and benzo[d]oxazoles revealed compounds with promising antibacterial activities against various bacterial strains. These findings underscore the potential of fluorophenyl compounds in developing new antimicrobial agents (Gadakh et al., 2010).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(2,6-difluorophenyl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO3S/c19-13-5-2-1-4-12(13)16-8-9-22(10-11-26(16,24)25)18(23)17-14(20)6-3-7-15(17)21/h1-7,16H,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPVTQJDGIJOEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=C(C=CC=C3F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)

![Ethyl 5-(2,2-diphenylacetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2355183.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2355186.png)

![2-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoic acid](/img/structure/B2355198.png)

![4-[(2S,3S)-3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2355202.png)